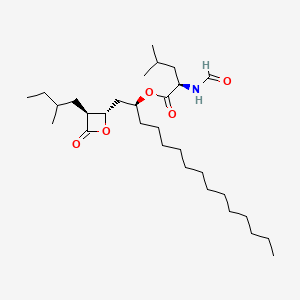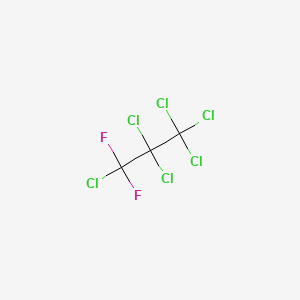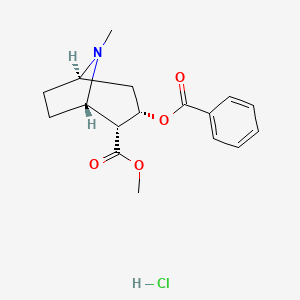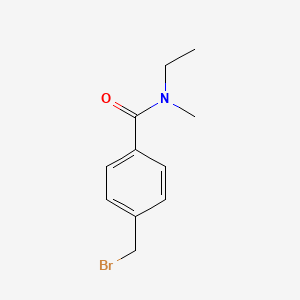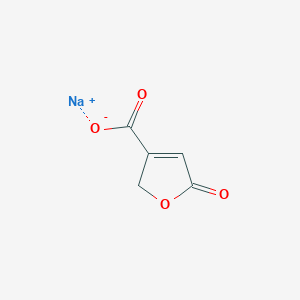
Sodium 5-oxo-2,5-dihydrofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-oxo-2,5-dihydrofuran-3-carboxylate: is a sodium salt derivative of a furan-based compound Furans are a class of aromatic compounds characterized by a five-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From α-chloro ketones: One method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, yielding ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate.
Industrial Production Methods: Industrial production often involves the use of malonic ester and chloroacetic ester in the presence of a base, followed by further reactions to yield the desired sodium salt .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Sodium 5-oxo-2,5-dihydrofuran-3-carboxylate can undergo oxidation reactions, often forming carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of bases like sodium hydroxide or catalysts like palladium.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted furan derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
- Investigated for its potential biological activities, including anticancer and antimicrobial properties .
Medicine:
Industry:
Wirkmechanismus
The mechanism by which sodium 5-oxo-2,5-dihydrofuran-3-carboxylate exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth, apoptosis, and metabolism .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: Exhibits anticancer properties.
Dimethyl 2,2’-(1,4-phenylene)bis(5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate): Used in the synthesis of polyfunctionalized bis-2,5-dihydrofuran-3-carboxylates.
Uniqueness: Sodium 5-oxo-2,5-dihydrofuran-3-carboxylate is unique due to its sodium salt form, which can enhance its solubility and reactivity in various chemical reactions. Its structure also allows for diverse functionalization, making it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
1426408-64-1 |
|---|---|
Molekularformel |
C5H3NaO4 |
Molekulargewicht |
150.06 g/mol |
IUPAC-Name |
sodium;5-oxo-2H-furan-3-carboxylate |
InChI |
InChI=1S/C5H4O4.Na/c6-4-1-3(2-9-4)5(7)8;/h1H,2H2,(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
QOWVDPWYYKQDQO-UHFFFAOYSA-M |
Kanonische SMILES |
C1C(=CC(=O)O1)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


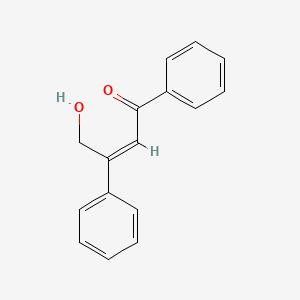
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid](/img/structure/B13441594.png)
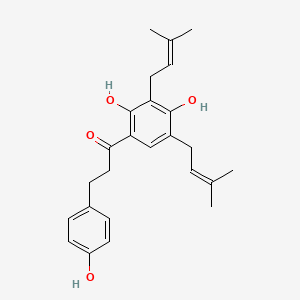

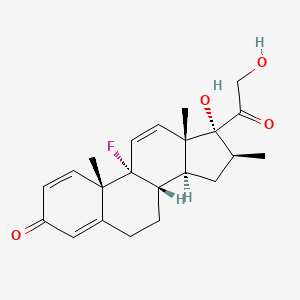
![1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine](/img/structure/B13441610.png)

![3-([1,1'-Biphenyl]-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441629.png)

